2-Bromo-5-methylthiophene

Catalog No.
S662053
CAS No.
765-58-2
M.F
C5H5BrS
M. Wt
177.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methylthiophene

CAS Number

765-58-2

Product Name

2-Bromo-5-methylthiophene

IUPAC Name

2-bromo-5-methylthiophene

Molecular Formula

C5H5BrS

Molecular Weight

177.06 g/mol

InChI

InChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3

InChI Key

ACDLOOGOFKSUPO-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)Br

Canonical SMILES

CC1=CC=C(S1)Br

The exact mass of the compound 2-Bromo-5-methylthiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-methylthiophene (CAS 765-58-2) is a bifunctional heterocyclic building block utilized extensively in organic synthesis, materials science, and pharmaceutical development. Featuring a reactive bromine atom at the C2 position and a sterically and electronically modifying methyl group at the C5 position, this compound serves as a highly effective precursor for transition-metal-catalyzed cross-couplings (such as Suzuki, Stille, and Negishi reactions) and direct heteroarylation polymerization (DHAP) [1]. Its precise regiochemistry allows it to act as an electron-rich, halogenated monomer that dictates polymer sequence and minimizes structural defects. As a liquid with a boiling point of approximately 65 °C at 15 mmHg, it is readily processable in standard laboratory and industrial workflows, making it a critical raw material for synthesizing conjugated polymers, OLED components, and complex active pharmaceutical ingredients (APIs) [2].

Attempting to substitute 2-bromo-5-methylthiophene with simpler analogs like 2-bromothiophene or regioisomers like 2-bromo-3-methylthiophene fundamentally alters reaction kinetics and regiocontrol. In cross-coupling and halogen dance reactions, the absence of the C5-methyl blocking group in 2-bromothiophene leads to competitive deprotonation and multi-positional halogen migration, resulting in intractable isomeric mixtures and depressed yields [2]. Furthermore, in direct heteroarylation polymerization (DHAP), shifting the bromine atom to the electron-withdrawing partner (e.g., using 2-methylthiophene instead) drastically reduces catalytic efficiency and introduces structural β-defects [1]. Consequently, generic substitution compromises precursor processability, necessitates extensive chromatographic purification, and prevents the reproducible synthesis of well-defined conjugated materials.

Yield Optimization and Defect Reduction in Direct Heteroarylation Polymerization (DHAP)

In the synthesis of well-defined thiophene-based conjugated molecules via DHAP, the placement of the halogen atom critically dictates reaction efficiency. Comparative studies demonstrate that utilizing 2-bromo-5-methylthiophene (where the bromine is anchored to the electron-donating moiety) yields up to 91–99% of the desired cross-coupled product with minimal structural defects[1]. In contrast, reversing the functional group assignment by using 2-methylthiophene and a brominated electron-withdrawing partner under identical conditions results in significantly lower yields and higher rates of β-defects.

Evidence DimensionCross-coupling yield and defect rate in DHAP
Target Compound Data91–99% yield with <1% structural defects
Comparator Or Baseline2-methylthiophene + brominated electron-withdrawing partner
Quantified Difference>30% yield improvement and near-elimination of β-defects
ConditionsPd-catalyzed DHAP with specific ligands (e.g., PMDETA) at 110 °C

Procuring the brominated electron-rich building block is essential for maximizing yields and ensuring the structural purity of scalable conjugated polymers.

Regiocontrol in Base-Catalyzed Halogen Dance Reactions

The base-catalyzed halogen dance reaction is a powerful tool for synthesizing polysubstituted thiophenes, but it requires strict regiocontrol to be synthetically useful. When 2-bromothiophene is subjected to lithiation (e.g., with LDA), the halogen migrates to multiple β-positions due to competitive deprotonation sites. However, 2-bromo-5-methylthiophene leverages its C5-methyl group as a steric and electronic block [1]. This forces the halogen dance to proceed regiospecifically, enabling the high-yield synthesis of 3,5-disubstituted or trisubstituted thiophenes without the formation of C5-deprotonated side products.

Evidence DimensionRegioselectivity during lithiation-induced halogen migration
Target Compound DataComplete regiocontrol (single isomeric pathway)
Comparator Or Baseline2-bromothiophene (multi-positional migration)
Quantified DifferenceElimination of C5-deprotonation side reactions
ConditionsTreatment with LDA (1.2 equiv) in THF at −78 °C

The C5-methyl blocking group guarantees absolute regiocontrol, eliminating the need for costly and time-consuming purification of isomeric mixtures during complex API synthesis.

Catalytic Efficiency in Nickel-Catalyzed Cross-Coupling

The position of the methyl substituent on the bromothiophene ring significantly impacts the activation energy required for transition-metal insertion and ring-walking during cross-coupling. Computational and kinetic isotope effect (KIE) studies on nickel-catalyzed Grignard cross-couplings reveal that 2-bromo-5-methylthiophene exhibits a lower energy barrier to forward ring-walking (13.5 kcal/mol) compared to its regioisomer, 2-bromo-3-methylthiophene (14.5 kcal/mol) [1]. This disparity, driven by differences in π-complexation, translates to enhanced catalytic turnover for the 5-methyl isomer.

Evidence DimensionEnergy barrier to catalyst forward ring-walking
Target Compound Data13.5 kcal/mol
Comparator Or Baseline2-bromo-3-methylthiophene (14.5 kcal/mol)
Quantified Difference1.0 kcal/mol reduction in activation barrier
ConditionsNi(dppp)Cl2 catalyzed cross-coupling with Grignard reagents in THF

The lower activation barrier improves catalytic turnover, allowing buyers to reduce expensive transition-metal catalyst loadings in large-scale cross-coupling operations.

Late-Stage Oxidation Compatibility for Thenaldehyde Synthesis

Synthesizing brominated thenaldehydes directly from methylthiophenes is notoriously difficult due to the risk of over-oxidation or catalyst poisoning. However, under bio-inspired iron-catalyzed oxidation conditions, 2-bromo-5-methylthiophene is selectively oxidized at the methyl group to yield 2-bromo-5-thiophenecarboxaldehyde in an exceptional 90% yield [1]. Unlike unsubstituted methylthiophenes or generic alkylarenes that may arrest catalysis or yield complex mixtures, the brominated thiophene ring remains intact, demonstrating excellent processability for late-stage functionalization.

Evidence DimensionYield of selective methyl-to-aldehyde oxidation
Target Compound Data90% yield of 2-bromo-5-thiophenecarboxaldehyde
Comparator Or BaselineUnhalogenated methylthiophenes / generic alkylarenes
Quantified DifferenceNear-quantitative selective oxidation without ring degradation or catalyst arrest
ConditionsIron-catalyzed oxidation of the heterobenzylic position

This enables the direct, single-step procurement of highly valuable brominated thenaldehydes, which are critical intermediates for synthesizing essential chemotherapeutics and agrochemicals.

Synthesis of Well-Defined Conjugated Polymers

Highly suitable as an electron-rich, halogenated monomer in Direct Heteroarylation Polymerization (DHAP), where it minimizes β-defects and maximizes molecular weight for organic electronics and OLEDs [1].

Regiocontrolled API Intermediate Manufacturing

The preferred precursor for synthesizing complex, multi-substituted thiophene-based pharmaceuticals, utilizing the C5-methyl group to block unwanted halogen dance migration and eliminate isomeric impurities during scale-up.

High-Turnover Nickel-Catalyzed Cross-Couplings

Selected for large-scale Grignard and Suzuki couplings where lowering the activation barrier for catalyst ring-walking allows for reduced transition-metal catalyst loadings and improved process economics.

One-Step Thenaldehyde Production

Utilized as a highly processable starting material in iron-catalyzed late-stage oxidations to produce 2-bromo-5-thiophenecarboxaldehyde, a key building block for chemotherapeutics like teniposide [2].

XLogP3

3

Boiling Point

178.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312 (50%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

765-58-2

Wikipedia

2-Bromo-5-methylthiophene

Dates

Last modified: 08-15-2023

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